Allyl pentachlorocyclopentadiene

Description

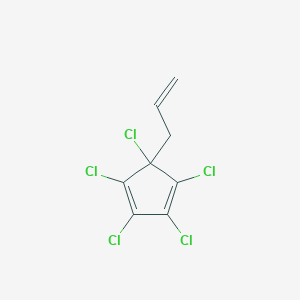

- Chemical Structure: The compound combines the electron-withdrawing effects of chlorine substituents with the conjugated π-system of cyclopentadiene, modified further by an allyl group. This structure likely enhances its reactivity in cycloaddition reactions, similar to pentachlorocyclopentadiene .

- Physical Properties: Based on HCCPD (molecular weight 272.8 g/mol, boiling point 239°C, density 1.71 g/cm³) , allyl pentachlorocyclopentadiene is estimated to have a higher molecular weight (~300–320 g/mol) and comparable density due to chlorine content.

- Applications: Chlorinated cyclopentadienes are intermediates in agrochemicals, flame retardants, and polymer production. The allyl group may expand utility in synthesizing allylated polymers or specialty chemicals.

Properties

Molecular Formula |

C8H5Cl5 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-5-prop-2-enylcyclopenta-1,3-diene |

InChI |

InChI=1S/C8H5Cl5/c1-2-3-8(13)6(11)4(9)5(10)7(8)12/h2H,1,3H2 |

InChI Key |

CZGJHXSYYCHCMG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl pentachlorocyclopentadiene typically involves the reaction of pentachlorocyclopentadiene with allyl halides under specific conditions. One common method includes the use of a base such as potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Allyl pentachlorocyclopentadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Potassium hydroxide, amines, thiols.

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of partially or fully dechlorinated products.

Substitution: Formation of substituted cyclopentadiene derivatives.

Scientific Research Applications

Allyl pentachlorocyclopentadiene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of allyl pentachlorocyclopentadiene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound of interest for further pharmacological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Reactivity and Stereoselectivity

- Pentachlorocyclopentadiene: Exhibits syn preference in Diels-Alder reactions, attributed to dipolar interactions between electron-deficient dienophiles and the chlorinated ring .

- HCCPD : Primarily acts as a diene in synthesizing chlorinated insecticides (e.g., aldrin, dieldrin) but lacks stereochemical data in the provided evidence .

Environmental and Toxicological Profiles

- This compound : Toxicity data is unavailable, but chlorine content and structural similarity to HCCPD suggest comparable environmental persistence and bioaccumulation risks.

Research Findings and Contradictions

- highlights conflicting explanations for stereoselectivity in chlorinated cyclopentadienes: pentachlorocyclopentadiene’s syn addition is attributed to dipolar effects, whereas isodicyclopentadiene’s selectivity arises from non-polar interactions . This suggests multiple factors (electronic, steric) influence reactivity in related compounds.

- HCCPD’s environmental persistence contrasts with the lack of data on this compound, underscoring the need for targeted ecotoxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.